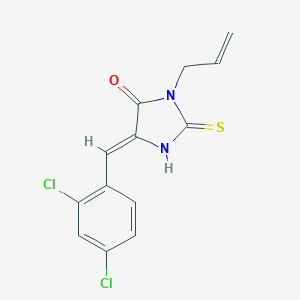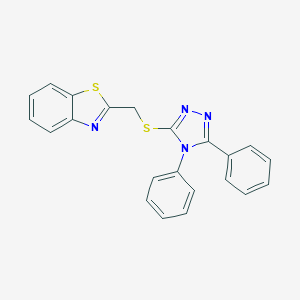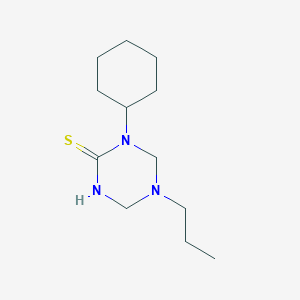![molecular formula C22H21Br3N2O4S B282674 Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282674.png)
Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as Br-MPG, is a chemical compound that has been widely used in scientific research. This compound has been found to have significant biological activity and has been studied extensively for its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood, but it has been found to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in various animal models. Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been found to have neuroprotective effects and has been studied for its potential applications in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several advantages for use in lab experiments. It is a potent and selective inhibitor of certain enzymes and proteins, making it a useful tool for studying their biological functions. Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is also relatively easy to synthesize and purify, making it readily available for use in research. However, there are also limitations to the use of Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments. It has been found to have some toxicity in certain cell types and may not be suitable for use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. One area of interest is its potential applications in treating cancer and other diseases. Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to have significant anti-tumor activity and may be useful in developing new cancer therapies. Another area of interest is its potential applications in studying protein-protein interactions and identifying new drug targets. Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to be a useful probe for studying these interactions and may lead to the development of new drugs for various diseases.
Synthesemethoden
The synthesis of Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves the reaction of 4-methoxy-3-(2,4,6-tribromophenoxy)methylbenzaldehyde with 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been extensively studied for its potential applications in various fields of research. It has been found to have significant biological activity and has been used in studies related to cancer, inflammation, and other diseases. Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been used as a tool for studying protein-protein interactions and has been found to be a useful probe for identifying potential drug targets.
Eigenschaften
Molekularformel |
C22H21Br3N2O4S |
|---|---|
Molekulargewicht |
649.2 g/mol |
IUPAC-Name |
ethyl 4-[4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H21Br3N2O4S/c1-4-30-21(28)18-11(2)26-22(32)27-19(18)12-5-6-17(29-3)13(7-12)10-31-20-15(24)8-14(23)9-16(20)25/h5-9,19H,4,10H2,1-3H3,(H2,26,27,32) |
InChI-Schlüssel |
GFLDJWVSKCYIOJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3Br)Br)Br)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3Br)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Hydroxyphenyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one](/img/structure/B282592.png)
![2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282593.png)
![2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282595.png)
![2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282596.png)
![2-{[4-(4-chlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-octylacetamide](/img/structure/B282598.png)
![N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B282599.png)

![N-(4-chlorophenyl)-2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282603.png)


![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
![N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282609.png)

